molecular formula C18H15N5O2S2 B2649874 4-(1H-pyrazol-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide CAS No. 2034539-42-7

4-(1H-pyrazol-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Cat. No. B2649874
CAS RN: 2034539-42-7
M. Wt: 397.47
InChI Key: CBZYNMJXBQNOFJ-UHFFFAOYSA-N
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Description

4-(1H-pyrazol-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide, also known as PTP1B inhibitor, is a chemical compound that has been extensively studied for its potential applications in scientific research. PTP1B is a protein tyrosine phosphatase that plays a crucial role in regulating insulin signaling and glucose homeostasis. Inhibition of PTP1B has been shown to improve insulin sensitivity and glucose uptake, making it a promising target for the treatment of type 2 diabetes and other metabolic disorders.

Scientific Research Applications

Anti-Inflammatory and Analgesic Activities

Research indicates that derivatives of celecoxib, a well-known anti-inflammatory drug, show promising anti-inflammatory and analgesic properties. These derivatives have been tested for their effectiveness in reducing inflammation and pain without causing significant tissue damage in liver, kidney, colon, and brain tissues. This suggests their potential as therapeutic agents with minimized side effects compared to traditional NSAIDs (Ş. Küçükgüzel et al., 2013).

Anticancer Potential

Several studies have focused on the synthesis of sulfonamide derivatives with potential anticancer activities. For instance, compounds exhibiting selective inhibition of carbonic anhydrase isoforms, which are implicated in cancer progression, have been identified. These compounds show promise in inhibiting tumor growth and could serve as leads for developing new anticancer drugs (H. Gul et al., 2016).

Antimicrobial Activity

Research on pyrazolyl benzenesulfonamide derivatives has also explored their antimicrobial potential. Some compounds have demonstrated significant anti-inflammatory activity, surpassing that of indomethacin, a standard drug, in both local and systemic assays. Additionally, these compounds showed selective inhibitory activity towards COX-2 enzyme and possessed superior gastrointestinal safety profiles compared to traditional NSAIDs, highlighting their potential as safer antimicrobial agents (A. Bekhit et al., 2008).

Sensing and Detection Applications

A novel pyrazoline-based compound has been developed as a fluorometric "turn-off" sensor for detecting Hg2+ ions. This sensor exhibits high selectivity and sensitivity for Hg2+ without interference from other metal ions, demonstrating its potential for environmental monitoring and safety applications (Ebru Bozkurt, H. Gul, 2018).

properties

IUPAC Name

4-pyrazol-1-yl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S2/c24-27(25,16-4-2-15(3-5-16)23-10-1-7-21-23)22-12-17-18(20-9-8-19-17)14-6-11-26-13-14/h1-11,13,22H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZYNMJXBQNOFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-pyrazol-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide

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